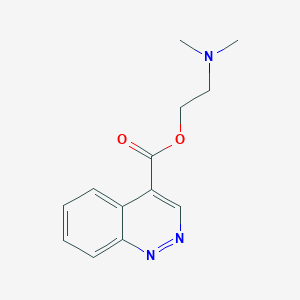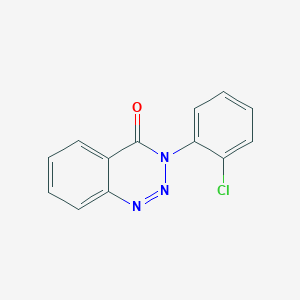
3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazines This compound is characterized by the presence of a triazine ring fused to a benzene ring, with a chlorine atom attached to the phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of 3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazine ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the triazine ring.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylbenzo[d][1,2,3]triazin-4(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one: The chlorine atom is positioned differently, potentially leading to different chemical and biological properties.
Uniqueness
3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
34489-83-3 |
|---|---|
Fórmula molecular |
C13H8ClN3O |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)15-16-17/h1-8H |
Clave InChI |
VKQMBABGRANNFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


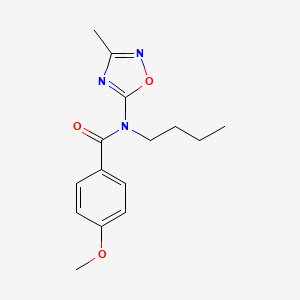
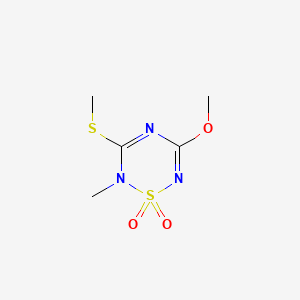
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
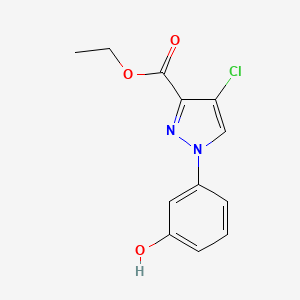

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
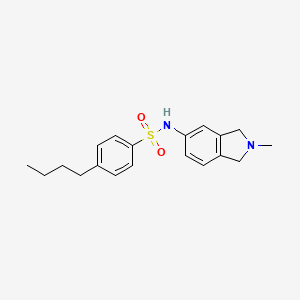


![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)
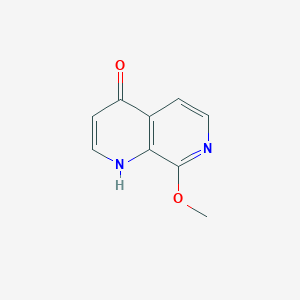
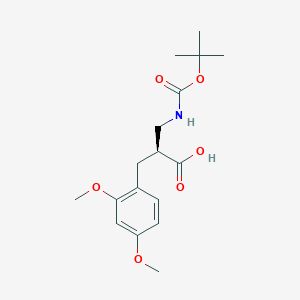
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
